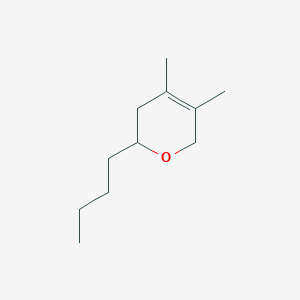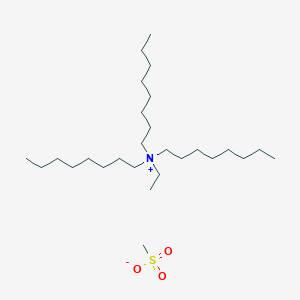
N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its long alkyl chains and the presence of a methanesulfonate group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by an ion exchange reaction to introduce the methanesulfonate group. The reaction conditions often require:
Solvent: Non-polar solvents like toluene or dichloromethane.
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Phase transfer catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity tertiary amines and alkyl halides.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate involves its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in disinfectants and antimicrobial agents.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- N-Ethyl-N,N-dioctyloctan-1-aminium iodide
Uniqueness
N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts different solubility and reactivity properties compared to its chloride, bromide, and iodide counterparts. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
Propiedades
Número CAS |
79054-30-1 |
|---|---|
Fórmula molecular |
C27H59NO3S |
Peso molecular |
477.8 g/mol |
Nombre IUPAC |
ethyl(trioctyl)azanium;methanesulfonate |
InChI |
InChI=1S/C26H56N.CH4O3S/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;1-5(2,3)4/h5-26H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
BVNACGCVDUFFQE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](CC)(CCCCCCCC)CCCCCCCC.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


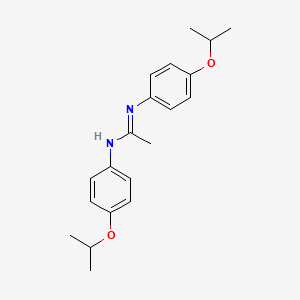
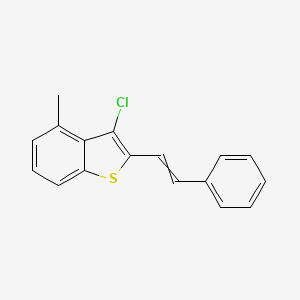
propanedioate](/img/structure/B14429364.png)

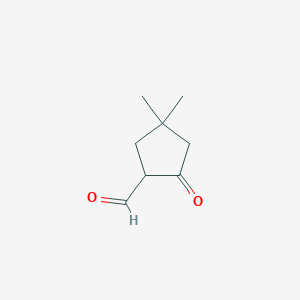
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)
![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)

![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
